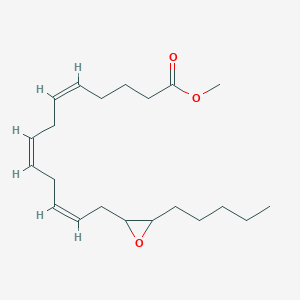

(+/-)14(15)-Epetre methyl ester

Description

Context within Eicosanoid Metabolism and Signaling Cascades

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid (AA). nih.govwikipedia.org These lipids are not stored but are rapidly synthesized in response to various stimuli and act locally as autocrine or paracrine mediators. youtube.com The metabolism of arachidonic acid occurs via three main enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes; the lipoxygenase (LOX) pathway, which generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs); and the cytochrome P450 (CYP) epoxygenase pathway. wikipedia.orgwikipedia.org

The CYP epoxygenase pathway converts arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. taylorandfrancis.com These EETs are key players in a variety of physiological processes. Once formed, EETs can be incorporated into cell membrane phospholipids (B1166683) or released to act on nearby cells. Their biological activity is terminated primarily through rapid hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov

Significance of Epoxygenase Metabolites in Biological Systems

The epoxygenase metabolites of arachidonic acid, the EETs, are recognized for their diverse and significant biological activities. They are potent vasodilators and play a crucial role in regulating blood pressure and blood flow to various organs. nih.govnih.gov Beyond their vascular effects, EETs exhibit potent anti-inflammatory properties by, for example, inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response. nih.gov

Furthermore, research has highlighted the involvement of EETs in cellular processes such as angiogenesis (the formation of new blood vessels), and they have been shown to possess protective effects in the heart against ischemia-reperfusion injury. nih.gov For instance, (±)14(15)-EET has been shown to reduce myocardial infarct size in animal models. caymanchem.com Studies have also implicated EETs in reducing neuroinflammation and apoptosis, suggesting a potential therapeutic role in conditions like central post-stroke pain. nih.gov

Rationale for Academic Investigation of the Methyl Ester Analog

The scientific investigation of EETs is often hampered by their chemical and metabolic instability. nih.gov To overcome these challenges, synthetic analogs such as (+/-)-14(15)-EpETrE methyl ester have been developed.

One of the primary reasons for creating the methyl ester form of 14(15)-EET is to enhance its stability for long-term storage. caymanchem.com The free carboxylic acid group of the parent EET can be reactive, and esterification to the methyl ester provides a more stable compound for experimental use. caymanchem.com

Crucially, while the methyl ester is more stable for storage, it is designed to be readily hydrolyzed back to the active free acid form by cellular esterases just before or upon use in biological systems. caymanchem.com This allows researchers to introduce a more stable precursor into their experiments. It is important to note that the primary route of EET inactivation in vivo is through the action of soluble epoxide hydrolase (sEH), which targets the epoxide ring. nih.govucdavis.edu The 14,15-EET regioisomer is a preferred substrate for sEH. nih.govnih.gov The methyl esterification at the carboxyl group does not inherently confer resistance to sEH; rather, it is a strategy for improving shelf-life and handling. caymanchem.com The development of sEH inhibitors has been a parallel and highly effective strategy to increase the in vivo levels and actions of endogenous EETs. ucdavis.eduacs.org

The epoxidation of arachidonic acid by CYP enzymes can result in the formation of two different enantiomers for each regioisomer of EET. In the case of 14,15-EET, these are the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers. nih.gov These enantiomers can exhibit different biological activities and are metabolized by sEH at different rates. nih.gov For instance, sEH shows stereoselective hydration, with a preference for the 14(R),15(S)-EET enantiomer. nih.gov

The designation "(+/-)" in (+/-)-14(15)-EpETrE methyl ester indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. caymanchem.comcaymanchem.com The use of a racemic mixture can be a cost-effective initial approach in research. However, for more precise studies on the specific roles of each enantiomer, stereochemically pure compounds, such as 14(S),15(R)-EET methyl ester, are also available and utilized. caymanchem.com The ability to synthesize and study specific enantiomers is critical for understanding the precise structure-activity relationships of these signaling molecules. nih.gov

Overview of Research Areas and Methodological Approaches

Research involving (+/-)-14(15)-EpETrE methyl ester and its parent compound spans various fields, including cardiovascular physiology, inflammation, and pain research. Methodologically, studies often involve the use of isolated blood vessels to examine vasodilator properties, cell culture systems to investigate intracellular signaling pathways, and animal models to explore in vivo effects. caymanchem.comnih.gov For example, the compound has been used to study relaxation in isolated bovine coronary arteries. caymanchem.com Furthermore, antagonists like 14,15-EEZE have been developed as pharmacological tools to block the actions of EETs and thereby elucidate their specific biological roles. nih.govcaymanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H34O3 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |

InChI Key |

MQCWCUDQEBWUAM-PHTXUDHCSA-N |

Isomeric SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |

Canonical SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |

Origin of Product |

United States |

Chemical and Enzymatic Synthesis Methodologies for Research Applications

Chemical Synthesis Approaches

The introduction of the epoxide ring at the 14,15-position of the arachidonic acid backbone is a crucial transformation. This is typically achieved through the use of various epoxidizing agents.

A common and effective method for the epoxidation of alkenes, including the double bonds in arachidonic acid, is the use of peracids. ucla.edumasterorganicchemistry.com Meta-chloroperoxybenzoic acid (m-CPBA) is a widely employed reagent for this purpose. ucla.edunih.gov The reaction involves the transfer of an oxygen atom from the peracid to the double bond of the arachidonic acid derivative, resulting in the formation of an epoxide. masterorganicchemistry.com This process is stereospecific, with the epoxide forming on the same face of the double bond, a syn addition. masterorganicchemistry.comyoutube.com

Achieving regioselectivity in the epoxidation of arachidonic acid, which contains four double bonds, can be challenging. nih.govwikipedia.org While enzymatic reactions often exhibit high regioselectivity, chemical methods may yield a mixture of epoxide regioisomers (5,6-, 8,9-, 11,12-, and 14,15-EET). nih.govwikipedia.org However, reaction conditions can be optimized to favor the formation of the desired 14,15-epoxide. Factors such as the choice of solvent and reaction temperature can influence the outcome. For instance, epoxidation reactions are often carried out in solvents like dichloromethane (B109758) or chloroform. youtube.com The separation of the desired 14,15-EET from other regioisomers often requires chromatographic techniques. researchgate.net

Besides m-CPBA, other epoxidation systems can be utilized. One such alternative is the use of urea-hydrogen peroxide (UHP) as the oxidant. researchgate.netfigshare.com This method has been described as a practical approach for the synthesis of 14,15-EET from arachidonic acid. researchgate.netfigshare.com Another system involves hydrogen peroxide in combination with trifluoroacetic acid. masterorganicchemistry.com These alternative reagents can offer advantages in terms of availability, stability, and reaction profile.

To obtain the methyl ester form of 14(15)-EET, an esterification step is necessary. This can be performed either before or after the epoxidation of arachidonic acid. The methyl ester is often preferred for its increased stability during storage and purification. caymanchem.com

A classical method for the esterification of carboxylic acids is the use of diazomethane (B1218177). However, due to its hazardous and explosive nature, other reagents are often preferred. A common and safer alternative involves treating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of methanol. researchgate.net This two-step, one-pot procedure efficiently converts the carboxylic acid to its corresponding methyl ester. researchgate.net The resulting methyl ester can then be purified using techniques such as silica (B1680970) gel column chromatography. researchgate.net The pure 14,15-EET can be regenerated from its methyl ester by saponification, for example, using an aqueous solution of sodium hydroxide. researchgate.netresearchgate.net

| Reagent/System | Application | Key Features |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Epoxidation | Widely used, effective oxidant for converting alkenes to epoxides. ucla.edumasterorganicchemistry.comnih.gov |

| Urea-Hydrogen Peroxide (UHP) | Epoxidation | A practical alternative oxidant for the synthesis of 14,15-EET. researchgate.netfigshare.com |

| 1,1'-Carbonyldiimidazole (CDI) and Methanol | Methyl Esterification | A safer alternative to diazomethane for converting carboxylic acids to methyl esters. researchgate.net |

| Sodium Hydroxide (NaOH) | Saponification | Used to hydrolyze the methyl ester back to the free carboxylic acid. researchgate.netresearchgate.net |

Methyl Esterification Techniques

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions.

Cytochrome P450 Monooxygenase-Catalyzed Epoxidation

Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for the endogenous production of EETs from arachidonic acid nih.gov. Specific CYP isoforms exhibit distinct regioselectivity, producing different EET isomers. For the synthesis of 14,15-EET, members of the CYP2C and CYP2J subfamilies are particularly relevant nih.gov. For example, human CYP2J2 is known to metabolize arachidonic acid to all four regioisomeric EETs, with 14,15-EET being a major product tandfonline.comnih.gov. Similarly, CYP2C8 and CYP2C9 are significant contributors to 14,15-EET formation acs.org.

Recombinant Enzyme Expression Systems (e.g., CYP2J2 in E. coli membranes)

For research-scale production, the use of recombinant enzymes expressed in microbial systems like Escherichia coli is a common and effective strategy. The expression of human CYP enzymes, such as CYP2J2, in E. coli allows for the production of significant quantities of the desired enzyme in a controlled environment tandfonline.comnih.gov. This approach avoids the complexities and ethical considerations associated with using human or animal tissues as an enzyme source.

Critical Cofactor Systems and Incubation Parameters

The catalytic activity of CYP450 enzymes is dependent on a specific cofactor system. These enzymes require a source of electrons, which is typically provided by NADPH-cytochrome P450 reductase. Therefore, a standard incubation mixture for the enzymatic synthesis of 14,15-EET would include the recombinant CYP enzyme (e.g., CYP2J2), the substrate arachidonic acid, and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer solution tandfonline.com. The reaction is typically carried out at a physiological temperature (around 37°C) and for a defined period, after which the product is extracted and purified.

Advantages of Enzymatic Routes in Research Scale Synthesis

Enzymatic synthesis routes offer several advantages for producing research-grade (+/-)14(15)-EET methyl ester. A key benefit is the high selectivity of the enzymes, which can lead to the formation of a specific regio- and stereoisomer, reducing the need for extensive purification to separate a complex mixture of products often obtained from chemical synthesis biosyn.com. The reactions are performed in mild, aqueous conditions, which minimizes the use of harsh chemicals and the risk of side reactions or degradation of the product the-scientist.com. For many applications, the higher yield and purity achieved through enzymatic methods can outweigh the initial costs associated with enzyme production biosyn.comresearchgate.net.

Comparative Analysis of Synthetic Routes for Research Material Production

The choice between chemical and enzymatic synthesis for producing (+/-)14(15)-Epetre methyl ester for research depends on various factors, including the desired purity, yield, cost, and scale of production.

| Feature | Chemical Synthesis | Enzymatic Synthesis |

| Specificity | Often produces a mixture of regio- and stereoisomers, requiring extensive purification. biosyn.com | Highly regio- and stereoselective, leading to a purer product. biosyn.com |

| Yield | Can have lower yields of the desired specific isomer due to the formation of multiple products. biosyn.com | Generally provides a higher yield of the specific target molecule. biosyn.com |

| Reaction Conditions | May involve harsh reagents and conditions (e.g., strong acids/bases, high temperatures) that can degrade the product. the-scientist.com | Occurs under mild, aqueous conditions, preserving the integrity of the sensitive epoxide and double bonds. the-scientist.com |

| Cost | Can have a higher overall cost due to low yields and the need for extensive purification. biosyn.com The cost of reagents and solvents can also be a factor. nih.gov | The initial cost of enzyme production can be high, but the higher yield and purity can make it more cost-effective overall for certain applications. biosyn.comnih.gov |

| Scalability | Can be scaled up, but purification challenges may increase with scale. | Scalability can be a challenge, but advancements in fermentation and enzyme immobilization are addressing this. |

| Environmental Impact | Often generates more chemical waste. researchgate.net | Generally considered a "greener" approach with less hazardous waste. researchgate.net |

Table 1: Comparative Analysis of Chemical and Enzymatic Synthesis Routes

Molecular and Cellular Investigations of Biological Activity Mechanisms

Interaction with Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the metabolic degradation of epoxyeicosatrienoic acids (EETs). nih.gov It converts the epoxide group into the less biologically active dihydroxyeicosatrienoic acid (DHET). nih.govnih.gov Therefore, the interaction of EET analogs with sEH is critical to their biological half-life and efficacy.

The inhibition of soluble epoxide hydrolase (sEH) is a key strategy to enhance the biological effects of endogenous EETs. nih.govpnas.org While numerous analogs of 14,15-EET have been synthesized and evaluated for their sEH inhibitory activity, the esterification of the carboxylate group, as in (+/-)14(15)-EpETrE methyl ester, generally results in a significant reduction in inhibitory potency compared to the parent free acid. acs.org

Research into a variety of 14,15-EET mimics has shown that modifications at the carboxylate end of the molecule, including conversion to esters and amides, often lead to a "lackluster" performance as sEH inhibitors. acs.org This suggests that the free carboxylate is a critical pharmacophoric element for high-affinity binding to the active site of sEH. While specific IC₅₀ values for this compound are not prominently featured in the literature, the general structure-activity relationship for sEH inhibitors indicates that its potency would be considerably lower than that of advanced, specifically designed sEH inhibitors which feature ureas or amides combined with lipophilic tails. nih.govacs.org

The chemical stability of EETs is a significant challenge for their study and potential therapeutic application, as they are susceptible to metabolic degradation. nih.gov The primary route of inactivation is hydration of the epoxide to its corresponding diol, a reaction catalyzed by soluble epoxide hydrolase (sEH). nih.govnih.gov

The methyl ester form of 14(15)-EET exhibits greater stability compared to its free acid counterpart. caymanchem.com This increased stability is due to the protection of the carboxylate group through esterification. The free carboxylate is a key recognition element for sEH, and its modification hinders the enzyme's ability to bind and hydrolyze the epoxide. By masking this group, the methyl ester is less susceptible to sEH-mediated degradation, which effectively prolongs its biological half-life until cellular esterases can hydrolyze it back to the active free acid form. This strategy is one of several approaches, including modification of the epoxide group itself, to create more robust EET analogs that resist metabolic inactivation.

Inhibition of soluble epoxide hydrolase (sEH) is a therapeutic strategy aimed at increasing the concentration of endogenous EETs by preventing their breakdown. pnas.orgacs.org By blocking sEH, the half-life of all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) is prolonged, leading to an elevation of their steady-state levels in tissues. nih.gov This elevation enhances the natural biological effects of EETs, which include vasodilation and anti-inflammatory actions. nih.gov

While this compound itself is an exogenous analog, the broader principle of modulating EET pathways involves sEH inhibition. Studies using potent sEH inhibitors have demonstrated their ability to stabilize endogenous EETs and facilitate physiological responses, such as long-term potentiation in the hippocampus. nih.govnih.govtmu.edu.tw Administering an EET analog like the methyl ester primarily serves to directly activate EET signaling pathways. However, the development of related compounds that potently inhibit sEH highlights the alternative and indirect approach of augmenting the body's own EET levels to achieve similar biological outcomes. nih.gov

Receptor Binding and Antagonism Studies

The biological effects of EETs are largely mediated through interaction with specific cell surface receptors, although the definitive high-affinity EET receptor has yet to be fully cloned and characterized. nih.govnih.gov Studies with this compound and its analogs have been crucial in probing these receptor interactions.

Competitive binding assays are used to determine the affinity of a compound for a specific receptor. In the context of EETs, these studies have been performed using radiolabeled EETs to identify and characterize binding sites in various cell types.

One study specifically investigated the binding of the 14S(15R)-EET methyl ester enantiomer to membranes from guinea pig monocytes. Using [³H]14(15)-EET as the radioligand, the methyl ester was found to compete for the binding site, demonstrating a direct interaction. caymanchem.com

| Compound | Cell Type | Radioligand | Kᵢ (nM) |

| 14S(15R)-EET methyl ester | Guinea Pig Monocytes | [³H]14(15)-EET | 612.5 |

Table 1: Competitive binding data for 14S(15R)-EET methyl ester. The inhibition constant (Kᵢ) indicates the affinity of the compound for the EET binding site in this specific assay. A lower Kᵢ value corresponds to a higher binding affinity. Data sourced from Wong et al. (2000), as cited by Cayman Chemical. caymanchem.com

This finding confirms that the methyl ester form of 14(15)-EET can interact with the same binding sites as the parent EET, which is consistent with its ability to elicit biological responses. caymanchem.com

The biological actions of 14(15)-EET and its analogs are believed to be initiated by binding to a putative G-protein coupled receptor (GPCR). nih.govnih.gov Evidence suggests that this binding activates a Gsα subunit, leading to downstream signaling events. nih.gov

This compound has been shown to be a functional agonist, eliciting biological responses similar to the parent compound. It is equipotent to (+/-)14(15)-EET in inducing the relaxation of isolated bovine coronary arteries, a hallmark effect of EETs. caymanchem.comnih.gov This vasodilation is a key indicator of agonist activity at the vascular EET receptor. nih.gov Furthermore, the 14S(15R) enantiomer of the methyl ester is a potent dilator of canine and porcine arterioles. caymanchem.com

While the search for a single, specific EET receptor continues, studies have revealed that EETs may interact with several receptors, indicating a degree of promiscuity. For instance, 14,15-EET has been shown to interact with:

GPR40: Characterized as a low-affinity endothelial receptor for EETs, where 14,15-EET can promote calcium influx. nih.gov

Prostaglandin (B15479496) EP₂ Receptors: Antagonists of the EP₂ receptor can reduce the vasorelaxant effects of 14,15-EET in some vascular beds. nih.gov

Thromboxane (B8750289) (TP) Receptors: 14,15-EET can act as a competitive antagonist at TP receptors, inhibiting vasoconstriction induced by TP receptor agonists. nih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): Some studies suggest that 14,15-EET can activate PPARγ, leading to effects on cell proliferation. nih.gov

The selectivity of this compound among these potential targets has not been fully elucidated, but its potent vasodilator activity confirms its primary role as an agonist for the principal vascular EET signaling pathway. caymanchem.comcaymanchem.com

Modulation of EET-Mediated Signaling Pathways in Non-Human Cellular/Tissue Models

The signaling pathways mediated by epoxyeicosatrienoic acids (EETs), including 14,15-EET, are complex and involve various cellular components that can be modulated in non-human cellular and tissue models. Activation of a guanine (B1146940) nucleotide-binding protein (G-protein) is considered a pivotal step in many of the cellular responses to 14,15-EET. nih.gov This often involves the ADP-ribosylation of the Gsα subunit. nih.gov For instance, the opening of vascular calcium-sensitive potassium (KCa) channels by 14,15-EET is completely prevented by guanosine (B1672433) 5′-O-(2-thio)diphosphate, a G-protein inhibitor, or by an antibody targeting Gsα. nih.gov

Studies have identified a reversible and high-affinity binding site for 14,15-EET and its analogs, which preferentially recognizes the 14(R),15(S)-enantiomer. nih.gov Further investigations in rat mesenteric arteries have shown that the relaxant effect of 14,15-EET is at least partially mediated through the prostaglandin EP2 receptor. physiology.org The vasodilation induced by 14,15-EET was diminished by a selective Gs inhibitor, a cAMP antagonist, and a PKA inhibitor, suggesting the involvement of a Gs-coupled receptor and the cAMP-PKA signaling cascade. physiology.org Pre-treatment with an EP2 receptor antagonist also reduced the relaxant effect of 14,15-EET. physiology.org However, since the antagonist did not completely block the relaxation, it is believed that other receptors are also involved in mediating the effects of 14,15-EET. physiology.org

Investigations in Model Biological Systems (e.g., Isolated Non-Human Tissues, Cultured Cells)

Effects on Cellular Processes (e.g., hyperpolarization in bovine coronary arteries)

In isolated bovine coronary arteries, this compound has been shown to be equipotent to its parent compound, (+/-)14(15)-EET, in inducing relaxation of vessels pre-contracted with the thromboxane receptor agonist U-46619. caymanchem.comnih.gov This vasorelaxation is a direct consequence of the compound's effect on the vascular smooth muscle cells. ahajournals.org The primary mechanism underlying this relaxation is the activation of smooth muscle potassium channels, which leads to membrane hyperpolarization. ahajournals.orgnih.gov

Studies on bovine coronary arteries have demonstrated that all four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) are equipotent in inducing these relaxations. ahajournals.orgnih.gov The activation of large-conductance calcium-activated potassium (BKCa) channels is a key event in this process. nih.gov The resulting efflux of potassium ions from the smooth muscle cells causes the cell membrane to hyperpolarize, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, vasodilation. The structural features of the 14,15-EET molecule, including the presence of a carbon-1 acidic group, a Δ8 double bond, and a 14(S),15(R)-(cis)-epoxy group, are critical for its full dilator activity in bovine coronary arteries. nih.gov

Table 1: Vasorelaxant Effects of 14,15-EET Analogs in Bovine Coronary Arteries

| Compound | EC₅₀ for Vasorelaxation | Maximum Vasorelaxation (%) at 10 µM | Reference |

|---|---|---|---|

| 14,15-EET | 2.2 µM | 85% | acs.org |

| (+/-)14(15)-EET methyl ester | equipotent to 14,15-EET | Retained full activity | caymanchem.comnih.gov |

| Tetrazole 19 | 0.18 µM | - | acs.org |

| Oxadiazole-5-thione 25 | 0.36 µM | - | acs.org |

Application of Dual-Inhibition Models to Elucidate Pathways (e.g., COX, NOS inhibitors)

To dissect the specific signaling pathways through which this compound exerts its effects, researchers have employed dual-inhibition models. These models involve the simultaneous use of inhibitors for other major vasoactive pathways, such as the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways.

In studies using bovine coronary arteries, the relaxations induced by EETs were found to be resistant to the cyclooxygenase inhibitor indomethacin. ahajournals.org Furthermore, research on a specific stereoisomer, 14S(15R)-EET methyl ester, revealed that it does not inhibit COX activity in enzyme assays or in isolated platelets. nih.gov This indicates that the vasodilatory action of this compound is not dependent on the production of prostaglandins (B1171923) or other COX-derived metabolites.

Similarly, the involvement of the nitric oxide (NO) pathway has been investigated. In bovine coronary arteries pre-treated with the NOS inhibitor L-nitroarginine (L-NAME), the relaxant responses to bradykinin, which are partially mediated by NO, were affected. However, the relaxations induced by EETs were not altered. ahajournals.org This demonstrates that the vasodilatory effect of EETs, and by extension this compound, in this model system is independent of NO production. The direct action on vascular smooth muscle hyperpolarization appears to be the primary mechanism, separate from the NO-sGC-cGMP pathway.

Gene Knockdown/Knockout Approaches to Validate Downstream Signaling (e.g., siRNA targeting CYP450 epoxygenases)

Gene knockdown and knockout techniques have provided powerful tools to validate the downstream signaling components involved in the actions of EETs. While direct siRNA targeting of CYP450 epoxygenases in the context of this compound's effects is a logical approach to confirm its endogenous production pathway, studies have more commonly focused on downstream receptors and signaling molecules.

For instance, research has utilized RNA silencing of the prostaglandin EP2 receptor, which was shown to modify the binding of 14,15-EET to the cell membrane and attenuate its relaxant effects, providing evidence for the involvement of this receptor in the signaling cascade. physiology.org In another study, antagonizing the G-protein coupled receptor GPR40 with GW1100 or knocking down its expression using siRNA was found to reduce the effects of EETs. physiology.org

These gene-silencing approaches are crucial for confirming the specific receptors and downstream effectors that are essential for the biological activity of EETs and their analogs like this compound. By selectively removing a target protein, researchers can definitively link it to the observed physiological response.

In Vitro Model Development for Mechanistic Elucidation

The development of various in vitro models has been instrumental in elucidating the mechanisms of action of this compound and related compounds. A primary focus has been the synthesis and evaluation of a wide array of 14,15-EET analogs and mimics. nih.govnih.govacs.org By systematically altering the chemical structure of the parent compound, researchers can probe the structure-activity relationships that govern its biological effects.

For example, modifying the carboxylate group of 14,15-EET to an N-phenyl or N-methylsulfonimide left the biological activities largely unchanged, while other modifications led to either enhanced or diminished potency as vasorelaxants. acs.org The development of these analogs has also led to the identification of specific EET antagonists, such as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), which has been invaluable in confirming the role of endogenous EETs in physiological processes like endothelium-derived hyperpolarization. ahajournals.org

These synthetic analogs, in conjunction with isolated tissue preparations like bovine coronary artery rings and cultured cell lines, form a robust in vitro platform for detailed mechanistic studies. nih.govacs.org This approach allows for the precise characterization of receptor interactions, downstream signaling events, and the structural requirements for agonist and antagonist activity, all of which contribute to a deeper understanding of the pharmacology of this compound.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

HPLC is a powerful technique for the analysis of eicosanoids and their derivatives due to its high resolution and compatibility with mass spectrometry. For (+/-)-14(15)-EpETrE methyl ester, reversed-phase HPLC is typically employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The method often involves a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of various lipids. A common mobile phase system consists of an aqueous component, often with a pH modifier like formic acid to improve ionization for subsequent mass spectrometric detection, and an organic solvent such as acetonitrile or methanol.

Detailed research findings have established robust HPLC methods for the separation of EETs and related compounds from biological extracts. lipidmaps.orgnih.gov These methods can be adapted for the methyl ester form, which is slightly more hydrophobic than its corresponding free acid.

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.02% formic acid |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | Typical start at 30-40% B, increasing to 95-100% B over 10-15 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Detection | UV (205 nm) or, more commonly, coupled to a mass spectrometer |

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. thermofisher.com Since (+/-)-14(15)-EpETrE methyl ester is already an esterified form of the fatty acid, its volatility is enhanced compared to the free acid. caymanchem.com However, for improved chromatographic performance and detection, especially when using electron capture detection, further derivatization may be employed.

The epoxide moiety can be derivatized to form a more stable or detectable compound. For instance, silylation of the epoxide after hydrolysis to the corresponding diol (dihydroxyeicosatrienoic acid or DHET) can be performed. The most common application of GC in fatty acid analysis involves the conversion of fatty acids to their fatty acid methyl esters (FAMEs), a step that is inherently complete for the target compound. nih.gov Analysis is typically performed on high-polarity capillary columns designed for FAME separation. thermofisher.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is the definitive method for the detection and structural confirmation of (+/-)-14(15)-EpETrE methyl ester, offering unparalleled sensitivity and specificity. It is most powerfully applied in conjunction with a chromatographic inlet, such as LC or GC. caymanchem.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying eicosanoids in biological samples. nih.gov This technique allows for the sensitive detection of analytes in the picogram to femtogram range. For (+/-)-14(15)-EpETrE methyl ester, electrospray ionization (ESI) in positive ion mode is commonly used. The methyl ester functional group facilitates the formation of protonated molecules [M+H]+ or adducts with ions like sodium [M+Na]+ or ammonium [M+NH4]+.

The high sensitivity of LC-MS/MS allows for the quantification of this lipid mediator even at very low physiological concentrations in complex biological fluids. nih.gov

Tandem mass spectrometry (MS/MS) is essential for the unambiguous identification of (+/-)-14(15)-EpETrE methyl ester. This technique involves the selection of a specific precursor ion (e.g., the [M+H]+ ion of the compound) in the first mass spectrometer, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass spectrometer.

This process generates a characteristic fragmentation pattern, or "fingerprint," for the molecule. The specific transitions from the precursor ion to one or more product ions are monitored in a mode known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govnih.gov This approach drastically reduces chemical noise and enhances specificity, allowing for confident identification and quantification even when isomers are present. The fragmentation of the fatty acid methyl ester backbone can also provide structural information. nih.gov

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 335.3 [M+H]+ |

| Product Ions (m/z) | Characteristic fragments resulting from cleavage of the ester and epoxide groups. |

| Internal Standard | Deuterated analog, e.g., (+/-)14(15)-EET-d11 methyl ester caymanchem.com |

| Scan Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

Quantifying (+/-)-14(15)-EpETrE methyl ester in biological matrices like cell lysates or tissue homogenates requires a multi-step process to remove interfering substances such as proteins and other lipids. A typical workflow involves the addition of a deuterated internal standard to the sample to correct for analyte loss during preparation and for matrix effects. caymanchem.com

The sample preparation often begins with protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the lipid fraction. lipidmaps.orgnih.gov For total eicosanoid analysis, a saponification (hydrolysis) step may be included to release ester-bound lipids from phospholipids (B1166683) and triglycerides. nih.gov The extracted and purified sample is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Validated methods for the parent compound, 14,15-EET, in human plasma have achieved lower limits of quantification in the range of 0.25 to 0.5 ng/mL. nih.govnih.gov Similar sensitivities are achievable for the methyl ester derivative.

| Step | Description |

|---|---|

| 1. Homogenization | Tissue or cell samples are mechanically disrupted. |

| 2. Internal Standard Spiking | A known amount of a stable isotope-labeled standard (e.g., d11-14(15)-EpETrE methyl ester) is added. caymanchem.com |

| 3. Extraction | Liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) is used to isolate lipids. lipidmaps.orgnih.gov |

| 4. Concentration | The solvent is evaporated under a stream of nitrogen. |

| 5. Reconstitution | The dried extract is redissolved in the initial mobile phase for LC-MS/MS analysis. |

Sample Preparation and Derivatization for Enhanced Analytical Performance

The accurate quantification of (+/-)-14(15)-EpETrE methyl ester and its related parent compounds from complex biological matrices necessitates meticulous sample preparation to remove interfering substances and enhance analytical sensitivity. The initial step typically involves lipid extraction from the biological sample, such as plasma or cell suspensions.

Commonly employed lipid extraction techniques include the Folch method and the modified Bligh and Dyer method. For instance, in analyzing cellular lipids, a Folch extraction can be utilized where the cell suspension is homogenized in a chloroform and methanol mixture. nih.gov Following centrifugation, the lipid-containing lower organic phase is collected, washed, and dried under nitrogen. nih.gov For plasma samples, a modified Bligh and Dyer method may be used, which also involves a liquid-liquid extraction with a chloroform/methanol solvent system to isolate total lipids. nih.gov In some protocols, a saponification step using a reagent like potassium hydroxide (KOH) is included to hydrolyze esterified fatty acids from phospholipids, ensuring the analysis captures the total amount of the eicosanoid. nih.gov

Following extraction, derivatization is a crucial step to improve the chromatographic behavior and detection sensitivity of the analyte, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While the target compound is the methyl ester, the parent acid, 14(15)-EpETrE, is often derivatized to its pentafluorobenzyl (PFB) ester to enhance its detection in trace amounts. This is achieved by treating the extracted lipid residue with N,N-diisopropylethylamine (DIPEA) and pentafluorobenzyl bromide (PFB-Br). nih.gov This derivatization makes the molecule highly sensitive for analysis by electron capture atmospheric pressure chemical ionization mass spectrometry (ECAPCI-MS). nih.gov The methyl ester form itself is also a type of derivatization that makes the parent compound more stable for long-term storage and analysis. caymanchem.comresearchgate.net

| Method | Description | Typical Matrix |

| Folch Extraction | A liquid-liquid extraction method using a chloroform:methanol (2:1, v/v) solvent system to isolate lipids from biological samples. nih.gov | Cell Suspensions nih.gov |

| Modified Bligh & Dyer | A variation of the classic lipid extraction technique, often adapted for 96-well plate formats for higher throughput, using chloroform and methanol. nih.gov | Plasma nih.gov |

| Saponification | A chemical hydrolysis step, typically using potassium hydroxide (KOH), to release fatty acids from their esterified forms within complex lipids like phospholipids. nih.gov | Plasma Extracts nih.gov |

| Pentafluorobenzyl (PFB) Esterification | A derivatization reaction where the carboxyl group of the fatty acid is converted to a PFB ester using PFB-Br, significantly enhancing sensitivity for electron capture detection methods. nih.gov | Purified Lipid Extracts nih.gov |

Stereoisomer Separation and Characterization Methods (e.g., Chiral Chromatography)

The biological activities of epoxyeicosatrienoic acids (EETs) are often stereospecific, making the separation and characterization of individual enantiomers, such as 14(R),15(S)-EpETrE and 14(S),15(R)-EpETrE, essential for understanding their physiological roles. nih.govnih.gov Chiral high-performance liquid chromatography (HPLC) is the predominant technique for resolving these stereoisomers. nih.gov

The separation of the enantiomers of 14(15)-EpETrE methyl ester can be accomplished using a chiral stationary phase (CSP). One documented method utilizes a Chiralcel OB column with a mobile phase consisting of 0.15% 2-propanol in n-hexane to resolve the 14,15-EET-methyl ester enantiomers. nih.gov This approach allows for the baseline separation of the 14(R),15(S) and 14(S),15(R) forms. nih.gov

For the analysis of the parent acid after derivatization to a pentafluorobenzyl (PFB) ester, other chiral columns are effective. The Chiralpak AD-H column, which contains amylose tris(3,5-dimethyl-phenyl carbamate) as the chiral stationary phase, has been successfully used. nih.gov With a mobile phase of 0.9% 2-propanol in hexanes, this method can separate the PFB derivatives of the 14(R),15(S)-EET and 14(S),15(R)-EET enantiomers, with reported retention times of 8.9 minutes and 9.6 minutes, respectively. nih.gov

Beyond HPLC, capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations of EETs. CE can resolve underivatized 14,15-EET enantiomers using unsubstituted beta-cyclodextrin as a chiral selector in the running buffer. nih.gov This method offers the advantage of analyzing the native compound without the need for chemical derivatization. nih.gov

| Parameter | Method 1: Chiral HPLC of Methyl Esters | Method 2: Chiral HPLC of PFB Esters |

| Analyte | 14,15-EET-methyl ester enantiomers nih.gov | 14,15-EET-pentafluorobenzyl ester enantiomers nih.gov |

| Column | Chiralcel OB nih.gov | Chiralpak AD-H nih.gov |

| Mobile Phase | 0.15% 2-propanol in n-hexane nih.gov | 0.9% 2-propanol in hexanes nih.gov |

| Retention Time (14R,15S) | Not specified | 8.9 min nih.gov |

| Retention Time (14S,15R) | Not specified | 9.6 min nih.gov |

Structure Activity Relationship Sar Studies in in Vitro Systems

The Pivotal Role of the Epoxide Moiety: Configuration and Position as Determinants of Biological Activity

The epoxide functional group, a three-membered ring containing two carbon atoms and one oxygen atom, is a cornerstone of the biological activity of EETs. wikipedia.org Its inherent ring strain makes it susceptible to nucleophilic attack, a key feature in its interactions with biological targets. wikipedia.orgmasterorganicchemistry.com

The specific stereochemistry of the epoxide is crucial. Studies have shown that the 14(S),15(R)-enantiomer of 14,15-EET exhibits full agonist activity, highlighting the importance of a specific three-dimensional arrangement for effective binding to its putative receptor. nih.govnih.gov This stereospecificity suggests a highly defined binding pocket that accommodates one enantiomer preferentially over the other. nih.gov The position of the epoxide along the carbon chain also significantly influences activity, with the four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) often displaying distinct biological profiles. acs.org For instance, in certain assays, 14,15-EET demonstrates potent vasodilatory effects, while other regioisomers may be less active. acs.org

The Influence of Unsaturation: How Bond Geometry Shapes Molecular Interactions

The geometry of the unsaturated bonds within the arachidonic acid backbone is another critical determinant of the biological activity of 14,15-EET and its analogs. The natural configuration of the double bonds in 14,15-EET is cis. nih.gov Research has indicated that maintaining a cis-Δ8,9-olefin is a key structural feature for retaining agonist activity. acs.org

The Strategic Role of the Methyl Ester: Enhancing Stability and Research Utility

The conversion of the carboxylic acid group of 14,15-EET to its methyl ester derivative, (+/-)14(15)-EET-ME, serves several important purposes in research. caymanchem.com The methyl ester form is generally more stable for long-term storage and can be readily hydrolyzed back to the active free acid when needed. caymanchem.com This enhanced stability is crucial for ensuring the integrity of the compound during experimental procedures. researchgate.net

From a metabolic standpoint, esterification can protect the molecule from rapid degradation. acs.orgnih.gov The free carboxylic acid is a primary site for metabolic modification, and masking it as a methyl ester can increase the compound's half-life in in vitro systems, allowing for more sustained biological effects. acs.orgresearchgate.net This modification has been instrumental in creating more robust pharmacological tools for studying the physiological roles of EETs. acs.org While the methyl ester itself may show slightly different potency compared to the free acid in some assays, it is often equipotent in inducing biological responses like vasorelaxation. caymanchem.com

Probing the Structure-Activity Relationship: The Design and Synthesis of Analogs

To further elucidate the SAR of 14,15-EET, researchers have designed and synthesized a variety of analogs, systematically modifying different parts of the molecule. acs.orgpharmacologymentor.com These studies are fundamental to understanding which structural components are essential for activity and which can be altered to improve properties like metabolic stability or target selectivity. pharmacologymentor.comnih.gov

Modifying the Carbon Chain: Exploring the Impact of Length and Substituents

Alterations to the carbon chain length and the introduction of various substituents have provided valuable insights into the structural requirements for activity. nih.govpharmacologymentor.com Shortening or elongating the carbon chain can impact how the molecule fits into its binding site and can influence its lipophilicity, which affects its ability to cross cell membranes. nih.govpharmacologymentor.com

The introduction of substituents, such as alkyl groups or halogens, at different positions on the carbon chain can also significantly alter biological activity. pharmacologymentor.comacs.org These modifications can affect the molecule's electronic properties, conformation, and susceptibility to metabolism. nih.govmdpi.com For example, strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the compound's stability. pressbooks.pub

Gauging a Molecule's Mettle: Assessing Binding Affinity and Functional Modulation in Receptor Assays

The biological activity of (+/-)14(15)-EET-ME and its analogs is ultimately determined by their ability to bind to and modulate the function of specific cellular targets. nih.gov Receptor binding assays are crucial for quantifying the affinity of these compounds for their binding sites. nih.gov

In these assays, a radiolabeled ligand, such as [3H]14,15-EET, is used to measure the displacement by unlabeled compounds like (+/-)14(15)-EET-ME. caymanchem.com The concentration of the unlabeled compound that displaces 50% of the radiolabeled ligand (the IC50 value) is a measure of its binding affinity. For instance, 14S(15R)-EET methyl ester has been shown to bind to guinea pig monocytes with a Ki value of 612.5 nM. caymanchem.com

Functional assays, such as measuring vasorelaxation in isolated artery rings, provide information on the compound's efficacy as an agonist or antagonist. acs.orgcaymanchem.com For example, (+/-)14(15)-EET methyl ester is equipotent to its free acid counterpart in inducing relaxation of bovine coronary arteries. caymanchem.com By comparing the binding affinities and functional activities of a series of analogs, researchers can build a comprehensive picture of the SAR for this class of compounds. unpad.ac.id

| Compound/Analog | Modification | Biological Effect/Finding | Reference |

| (+/-)14(15)-EET-ME | Methyl ester of 14,15-EET | More stable for long-term storage; equipotent to 14,15-EET in inducing vasorelaxation. | caymanchem.com |

| 14(S),15(R)-EET | Specific enantiomer | Full agonist activity, indicating stereospecificity of the receptor. | nih.govnih.gov |

| trans-olefin analog of 14,15-EET | Altered double bond geometry | Diminished vascular activity compared to the natural cis-isomer. | nih.gov |

| Chain-modified analogs | Shortened or elongated carbon chain | Provided information on the structural requirements for cardiovascular function. | nih.gov |

| 14,15-EE5ZE | EET antagonist | Inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries. | unpad.ac.id |

| 14S(15R)-EET methyl ester | Specific enantiomer of the methyl ester | Binds to guinea pig monocytes with a Ki of 612.5 nM. | caymanchem.com |

Future Research Directions and Emerging Methodologies

Exploration of Novel Molecular Targets and Binding Partners

While the vasodilatory and anti-inflammatory effects of EETs are well-documented, a complete picture of their molecular interactions remains to be elucidated. Future research will prioritize the identification and characterization of novel molecular targets and binding partners for "(+/-)14(15)-EpETrE methyl ester." This exploration is expected to move beyond the currently known targets to uncover new signaling pathways and cellular responses. Techniques such as affinity chromatography, yeast two-hybrid screening, and proximity-dependent biotinylation (BioID) will be instrumental in this endeavor. The identification of new binding partners will not only enhance our fundamental understanding of EET biology but also open up new avenues for therapeutic intervention.

A critical aspect of this research will be to delineate the specific targets of the different EET regioisomers, including 14(15)-EET, to understand their distinct biological roles.

Development of Advanced In Vitro Systems for Mechanistic Study

To accurately model the complex cellular environments in which "this compound" exerts its effects, the development of advanced in vitro systems is paramount. Traditional two-dimensional cell cultures often fail to recapitulate the intricate cell-cell and cell-matrix interactions found in vivo. Therefore, future studies will increasingly rely on three-dimensional (3D) organoid and spheroids cultures, as well as microfluidic "organ-on-a-chip" technologies. These systems provide a more physiologically relevant context to investigate the dose-dependent and time-dependent effects of "this compound" on cellular signaling, gene expression, and function.

Furthermore, the use of co-culture systems, for instance, endothelial cells with smooth muscle cells or neurons with glial cells, will allow for a more nuanced investigation of the paracrine signaling mediated by this compound.

Integration of Computational Modeling with Experimental Data for Predictive Analysis

The synergy between computational modeling and experimental biology offers a powerful approach to predict the behavior of "this compound" and its parent compounds. Molecular docking and molecular dynamics simulations can provide insights into the binding affinities and interaction patterns of these lipids with their putative receptors and enzymes. These computational predictions can then guide the design of site-directed mutagenesis experiments to validate the functional significance of specific amino acid residues in the binding pockets.

Quantitative structure-activity relationship (QSAR) models will also be crucial in predicting the biological activity of novel EET analogs and derivatives, thereby streamlining the drug discovery process. By integrating experimental data from in vitro and in vivo studies into these computational frameworks, researchers can build more accurate and predictive models of EET signaling networks.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Pathway Elucidation

The advent of "omics" technologies has revolutionized our ability to obtain a global view of cellular processes. The application of metabolomics and proteomics will be instrumental in elucidating the metabolic and signaling pathways modulated by "this compound." Lipidomics, a subset of metabolomics, can provide a comprehensive profile of the changes in the lipid landscape of cells or tissues upon treatment with this compound. This can reveal novel downstream metabolites and interconnected lipid signaling pathways.

Proteomics, on the other hand, can identify changes in protein expression and post-translational modifications, offering clues to the signaling cascades activated or inhibited by "this compound." The integration of these omics datasets will provide a systems-level understanding of the compound's mechanism of action.

Refinement of Stereoselective Synthetic Pathways for Research Materials

The biological activity of EETs is highly dependent on their stereochemistry. Therefore, the availability of stereochemically pure enantiomers of "this compound" is essential for rigorous biological investigation. Future research will focus on the refinement of stereoselective synthetic pathways to produce these materials in sufficient quantities and with high enantiomeric excess. This includes the development of novel catalytic methods and the use of chiral starting materials.

Improved synthetic strategies will not only facilitate research into the distinct biological roles of the (14R,15S)- and (14S,15R)-enantiomers but also enable the synthesis of novel probes and analogs for target identification and mechanistic studies.

Table of Research Methodologies and Their Applications

| Research Area | Key Methodologies | Expected Outcomes |

| Novel Target Exploration | Affinity Chromatography, BioID | Identification of new binding partners and signaling pathways. |

| Advanced In Vitro Systems | 3D Organoids, Organs-on-a-chip | More physiologically relevant data on cellular responses. |

| Computational Modeling | Molecular Docking, QSAR | Predictive models of bioactivity and drug-target interactions. |

| Omics Technologies | Metabolomics, Proteomics | Comprehensive understanding of modulated cellular pathways. |

| Stereoselective Synthesis | Catalytic Asymmetric Epoxidation | Access to enantiomerically pure research materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (±)14(15)-Epetre methyl ester, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification or transesterification under controlled conditions. Key parameters include:

-

Catalyst type : Basic catalysts (e.g., KOH, NaOH) are preferred for transesterification due to faster reaction rates .

-

Molar ratio of alcohol to substrate : Excess methanol (e.g., 6:1 molar ratio) shifts equilibrium toward ester formation .

-

Temperature : Optimal ranges are 50–60°C to balance reaction rate and energy efficiency .

-

Purity validation : Post-synthesis purification via column chromatography or distillation, followed by GC/MS or NMR for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing (±)14(15)-Epetre methyl ester?

- Methodological Answer :

- Gas Chromatography (GC) : Quantifies purity and identifies byproducts using flame ionization detectors (FID) .

- LC-MS/MS : Effective for detecting trace metabolites or degradation products, especially when using natural substrates like 14(15)-EpETrE .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, critical for distinguishing (±) isomers .

- FT-IR : Validates ester carbonyl peaks (~1740 cm⁻¹) and absence of residual hydroxyl groups .

Advanced Research Questions

Q. How can experimental design methodologies (e.g., Taguchi, RSM) optimize (±)14(15)-Epetre methyl ester synthesis?

- Methodological Answer :

- Taguchi Method : Uses orthogonal arrays (e.g., L9) to evaluate interactions among parameters (catalyst, temperature, molar ratio) with minimal trials. For example, a 3-level design identified catalyst concentration as the most influential parameter (77.58% contribution) in rapeseed methyl ester optimization .

- Response Surface Methodology (RSM) : Models non-linear relationships between variables. A central composite design (CCD) revealed that methanol-to-oil molar ratios >6:1 do not linearly improve yield due to glycerol recombination .

- Data Validation : Confirm optimal conditions via triplicate runs and ANOVA to assess statistical significance (p < 0.05) .

Q. How should researchers address contradictions in bioactivity data for (±)14(15)-Epetre methyl ester across studies?

- Methodological Answer :

- Source Analysis : Verify assay conditions (e.g., substrate specificity, enzyme isoforms). For example, IC₅₀ values for soluble epoxide hydrolase (sEH) inhibition vary between fluorescence assays (synthetic substrates) and LC-MS/MS assays (natural substrates like 14(15)-EpETrE) .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to pool data from heterogeneous studies, adjusting for covariates like purity (>95% required for reproducibility) .

- Experimental Replication : Reproduce conflicting studies under standardized conditions (pH 7.4, 37°C) and validate via Bland-Altman plots .

Q. What strategies improve the reproducibility of (±)14(15)-Epetre methyl ester in enzyme inhibition assays?

- Methodological Answer :

- Standardized Protocols : Pre-incubate enzymes (e.g., sEH) with inhibitors for 10 minutes before adding substrates to ensure equilibrium .

- Negative Controls : Include vehicle-only (e.g., DMSO) and positive controls (e.g., AUDA for sEH) to normalize batch effects .

- Data Reporting : Adhere to CONSORT-EHEALTH guidelines for transparency, including baseline characteristics of enzyme sources and raw data deposition .

Data Presentation and Analysis

Q. How should researchers statistically analyze dose-response curves for (±)14(15)-Epetre methyl ester?

- Methodological Answer :

- Non-linear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in IC₅₀ due to instrument noise (±5% for LC-MS/MS) .

- Comparative Analysis : Apply Student’s t-test or one-way ANOVA for multi-group comparisons, with post-hoc Tukey correction .

Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing (±)14(15)-Epetre methyl ester research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.